molecular formula C3H8N2 B009764 Azetidin-3-amine CAS No. 102065-86-1

Azetidin-3-amine

Cat. No. B009764
CAS RN: 102065-86-1
M. Wt: 72.11 g/mol
InChI Key: FDPKMJDUXJFKOI-UHFFFAOYSA-N
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Description

Azetidin-3-amine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A straightforward synthesis of azetidine-3-amines, starting from a bench stable, commercial material has been reported . In addition, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .


Molecular Structure Analysis

The Azetidin-3-amine molecule contains a total of 13 bond(s) There are 5 non-H bond(s), 1 four-membered ring(s), 1 primary amine(s) (aliphatic), 1 secondary amine(s) (aliphatic) and 1 Azetidine(s) .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

Azetidin-3-amine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . It acts as a weak organic base .

Scientific Research Applications

Synthesis of New Heterocyclic Amino Acid Derivatives

Azetidin-3-amine is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Reactivity and Stability

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Synthesis Methods

The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . This includes the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Drug Discovery

Azetidines are used as motifs in drug discovery . The pharmacophore subunit of azetidine in aza-heterocyclic molecules is used for a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Polymerization

Azetidines are used in polymerization . The unique reactivity of azetidines can be triggered under appropriate reaction conditions to create polymers .

Chiral Templates

Azetidines are used as chiral templates . The four-membered heterocycle of azetidines can be used as a chiral template in organic synthesis .

Mechanism of Action

While the specific mechanism of action for Azetidin-3-amine is not mentioned in the search results, azetidines in general are known for their reactivity due to the considerable ring strain .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .

properties

IUPAC Name

azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPKMJDUXJFKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363972
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azetidin-3-amine

CAS RN

102065-86-1
Record name Azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing N-unsubstituted azetidin-3-amines?

A1: N-unsubstituted azetidin-3-amines are valuable building blocks in organic synthesis, particularly in medicinal chemistry. They serve as key intermediates for the development of pharmaceuticals and other biologically active compounds. The presence of the reactive amino group at the 3-position of the azetidine ring allows for diverse chemical modifications, enabling the fine-tuning of desired biological activities. The research paper presents a novel and efficient method to synthesize these compounds using readily available starting materials and mild reaction conditions [].

Q2: What is the synthetic route described in the paper for obtaining azetidin-3-amines?

A2: The paper outlines a two-step synthesis of azetidin-3-amines starting from 1-azabicyclo[1.1.0]butanes. First, a ring-opening reaction occurs when the strained bicyclic compound reacts with hydrazoic acid (HN3) at low temperatures (0-5°C). This forms a 3-azidoazetidine intermediate []. Second, the azide group in the intermediate is reduced to an amine using hydrogen gas and a palladium catalyst (Pd/C), yielding the desired N-unsubstituted azetidin-3-amine [].

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